Alsterpaullone, 2-Cyanoethyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

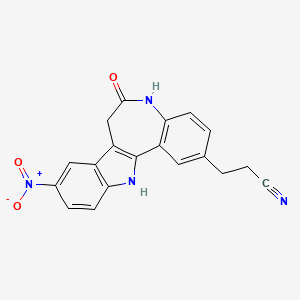

アルステルパウロン 2-シアノエチルは、サイクリン依存性キナーゼやグリコーゲンシンターゼキナーゼ-3ベータの既知の阻害剤であるアルステルパウロンの誘導体です。この化合物は、特定のキナーゼに対する強力な阻害効果により注目を集めており、特にがんや再生医療分野における科学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

アルステルパウロン 2-シアノエチルの合成は、通常、アルステルパウロンのコア構造の修飾を伴いますこのプロセスには、通常、目的の生成物を高い純度で得るために、制御された条件下で特定の試薬と触媒の使用が必要です .

工業生産方法

アルステルパウロン 2-シアノエチルの工業生産は、実験室規模の合成方法のスケールアップを伴います。これには、効率的でコスト効果の高い生産を実現するために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 連続フロー反応器と自動化システムの使用により、合成プロセスのスケーラビリティと再現性をさらに向上させることができます .

化学反応の分析

反応の種類

アルステルパウロン 2-シアノエチルは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、分子上の官能基を修飾し、生物学的活性を変化させる可能性があります。

還元: 還元反応は、分子上のシアノエチル基または他の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、還元によってアミンまたはアルコールが生成される可能性があります .

科学研究への応用

アルステルパウロン 2-シアノエチルは、幅広い科学研究への応用が期待されています。

化学: キナーゼ阻害の研究や、新しい阻害剤の開発に用いられます。

生物学: この化合物は、細胞周期の研究や、さまざまな生物学的プロセスにおけるキナーゼの役割の調査に用いられます。

医学: アルステルパウロン 2-シアノエチルは、がん治療や再生医療における潜在的な治療効果について研究されています。

科学的研究の応用

Alsterpaullone 2-cyanoethyl has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study kinase inhibition and to develop new inhibitors.

Biology: The compound is employed in cell cycle studies and to investigate the role of kinases in various biological processes.

Medicine: Alsterpaullone 2-cyanoethyl is explored for its potential therapeutic applications in cancer treatment and regenerative medicine.

Industry: The compound is used in high-throughput screening assays to identify new drug candidates

作用機序

アルステルパウロン 2-シアノエチルは、サイクリン依存性キナーゼ1やグリコーゲンシンターゼキナーゼ-3ベータなどの特定のキナーゼを阻害することによってその効果を発揮します。この化合物は、これらのキナーゼの活性部位への結合においてアデノシン三リン酸と競合し、それらの活性を阻害します。 この阻害は、がん細胞において細胞周期の停止とアポトーシスにつながる可能性があり、がん治療の有望な候補となっています .

類似化合物との比較

類似化合物

アルステルパウロン: キナーゼ阻害活性で知られる親化合物です。

パウロン類: アルステルパウロンと構造的に関連する化合物のクラスで、キナーゼ阻害の程度が異なります。

フラボピリドール: がん研究において類似の応用がある、別のサイクリン依存性キナーゼ阻害剤

独自性

アルステルパウロン 2-シアノエチルは、その親化合物や他の類似の阻害剤と比較して、特定のキナーゼに対する効力と選択性の向上が特徴です。 これは、キナーゼ関連の経路を研究し、標的療法を開発するための貴重なツールとなっています .

生物活性

Alsterpaullone, 2-Cyanoethyl (A2CE) is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and viral infections. This detailed article will explore the biological activity of A2CE, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for future research.

A2CE functions primarily as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5. It also inhibits glycogen synthase kinase (GSK)-3β. The compound's ability to suppress these kinases leads to significant effects on cell cycle regulation and apoptosis:

- Inhibition of Cell Cycle Progression : A2CE induces G1 phase arrest by inhibiting CDK2, which is crucial for the transition from G1 to S phase. This is evidenced by reduced phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle .

- Induction of Apoptosis : Treatment with A2CE has been shown to increase apoptosis in various cell lines, particularly EBV-positive B cells. The compound enhances the expression of pro-apoptotic markers while decreasing anti-apoptotic signals .

Antitumor Activity

In vivo studies have demonstrated that A2CE exhibits significant antitumor effects:

- Survival Benefit : In a mouse model of lymphoproliferative disorders (LPDs), A2CE treatment resulted in increased survival rates and reduced tumor invasion. Mice treated with A2CE showed a marked decrease in viral DNA levels and lymphocyte infiltration in tumor tissues .

- Dose-Dependent Effects : The optimal dosage for therapeutic efficacy was determined to be 1 mg/kg administered intraperitoneally every other day for three weeks .

Inhibition of p27Kip1

A notable aspect of A2CE's biological activity is its role as a transcriptional inhibitor of p27Kip1, a cyclin-dependent kinase inhibitor involved in cell cycle regulation:

- Transcriptional Inhibition : High-throughput screening identified A2CE as a potent inhibitor of p27Kip1 transcription with an IC50 value of 200 nM. The mechanism involves preventing FoxO3a from binding to the p27Kip1 promoter, thereby reducing its expression .

- Impact on Retinal Pigment Epithelium (RPE) Cells : Studies have shown that inhibition of p27Kip1 using A2CE leads to multinucleation in RPE cells, indicating its potential role in tissue regeneration studies .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of A2CE:

- Case Study 1 : In a preclinical trial involving EBV-positive B-cell lines, treatment with A2CE resulted in significant apoptosis and cell cycle arrest. The study underscored the compound's potential as a therapeutic agent against EBV-associated malignancies .

- Case Study 2 : A mouse model study demonstrated that A2CE treatment led to decreased tumor formation and improved survival rates compared to untreated controls. Histological analysis revealed reduced lymphocyte infiltration in treated tumors, suggesting effective tumor suppression .

特性

分子式 |

C19H14N4O3 |

|---|---|

分子量 |

346.3 g/mol |

IUPAC名 |

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |

InChI |

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |

InChIキー |

UBLFSMURWWWWMH-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |

正規SMILES |

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。